Histone H3 (116-136), C116-136

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

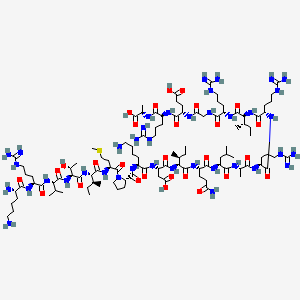

Properties

Molecular Formula |

C107H195N39O28S |

|---|---|

Molecular Weight |

2508.0 g/mol |

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxyethyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C107H195N39O28S/c1-15-55(8)79(97(168)136-62(30-22-43-122-103(112)113)85(156)127-52-75(149)130-68(37-39-76(150)151)89(160)133-64(31-23-44-123-104(114)115)86(157)129-59(12)102(173)174)142-92(163)67(34-26-47-126-107(120)121)134-87(158)65(32-24-45-124-105(116)117)131-83(154)58(11)128-93(164)71(50-53(4)5)139-90(161)69(36-38-74(111)148)137-98(169)80(56(9)16-2)143-94(165)72(51-77(152)153)140-88(159)63(29-19-21-42-109)135-95(166)73-35-27-48-146(73)101(172)70(40-49-175-14)138-99(170)81(57(10)17-3)144-100(171)82(60(13)147)145-96(167)78(54(6)7)141-91(162)66(33-25-46-125-106(118)119)132-84(155)61(110)28-18-20-41-108/h53-73,78-82,147H,15-52,108-110H2,1-14H3,(H2,111,148)(H,127,156)(H,128,164)(H,129,157)(H,130,149)(H,131,154)(H,132,155)(H,133,160)(H,134,158)(H,135,166)(H,136,168)(H,137,169)(H,138,170)(H,139,161)(H,140,159)(H,141,162)(H,142,163)(H,143,165)(H,144,171)(H,145,167)(H,150,151)(H,152,153)(H,173,174)(H4,112,113,122)(H4,114,115,123)(H4,116,117,124)(H4,118,119,125)(H4,120,121,126)/t55-,56-,57-,58-,59-,60+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,78-,79-,80-,81-,82-/m0/s1 |

InChI Key |

DOFRHAPTNYYHCX-BDPIKCSFSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

biological significance of the H3 C-terminus sequence

An In-depth Technical Guide on the Biological Significance of the H3 C-terminus Sequence

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-terminal region of histone H3, encompassing the globular domain and the C-terminal tail, is a critical hub for the regulation of chromatin dynamics and function. While the N-terminal tail of H3 has been a primary focus of epigenetic research, the C-terminus is increasingly recognized for its crucial role in nucleosome stability, DNA replication, repair, and transcription. This guide provides a comprehensive overview of the biological significance of the H3 C-terminus, with a focus on its post-translational modifications (PTMs), protein-protein interactions, and involvement in key cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary information to investigate this vital region of the histone core.

Introduction: Beyond the N-terminal Tail

The histone H3 C-terminal sequence, which includes the last part of the histone fold domain and a less-structured tail, plays a fundamental role in maintaining the structural integrity of the nucleosome.[1] It is a dynamic interface for protein-protein interactions and is subject to a variety of post-translational modifications that have profound effects on chromatin accessibility and gene expression. Understanding the intricate functions of the H3 C-terminus is essential for deciphering the complexities of epigenetic regulation in health and disease.

Structural Organization of the H3 C-terminus

The C-terminal region of histone H3 is an integral part of the histone octamer, contributing significantly to the stability of the nucleosome. Key structural features include:

-

The Histone Fold Domain: A conserved structural motif consisting of three α-helices connected by two loops. The C-terminal α3 helix is crucial for the H3-H4 tetramerization and the overall stability of the nucleosome.

-

Interaction with H2A: The C-terminal tail of H2A is situated in close proximity to the αN helix of H3. Mutations in this region of H3 can disrupt H2A-H2B dimer binding, leading to increased nucleosome instability.[1]

Post-Translational Modifications of the H3 C-terminus and their Biological Roles

The H3 C-terminus is a substrate for numerous post-translational modifications that act as signaling platforms to regulate diverse cellular processes.

H3K56 Acetylation (H3K56ac): A Key Player in DNA Damage Response

Acetylation of lysine (B10760008) 56 on histone H3 is a critical modification involved in the maintenance of genomic integrity.

-

Function: H3K56ac plays a crucial role in the DNA damage response (DDR) by facilitating chromatin assembly and disassembly at sites of DNA repair.[2][3] It is essential for the proper packaging of newly replicated and repaired DNA into chromatin.[2][3] In yeast, defects in H3K56ac lead to increased sensitivity to genotoxic agents.[3] In mammals, H3K56ac levels increase following DNA damage, and this modification colocalizes with key DDR proteins like phospho-ATM, CHK2, and p53 at DNA repair sites.[2]

-

Enzymatic Regulation:

-

Writers (Histone Acetyltransferases - HATs): In mammals, the histone acetyltransferase p300 is responsible for acetylating H3K56.[2]

-

Erasers (Histone Deacetylases - HDACs): The sirtuins hSIRT2 and hSIRT3 have been identified as the primary deacetylases for H3K56ac in mammals.[2] HDAC1 and HDAC2 are also recruited to sites of DNA damage to promote the deacetylation of H3K56, which is important for non-homologous end-joining (NHEJ) repair.[4]

-

H3T45 Phosphorylation (H3T45ph): A Marker of Apoptosis

Phosphorylation of threonine 45 is a key event during programmed cell death.

-

Function: The levels of H3T45ph dramatically increase in apoptotic cells, coinciding with DNA nicking and fragmentation.[5][6] This modification is thought to induce structural changes within the nucleosome, making the DNA more accessible to the nucleases that execute DNA fragmentation during apoptosis.[5][6]

-

Enzymatic Regulation:

Other C-terminal Modifications

Several other PTMs have been identified on the H3 C-terminus, although their functions are less well-characterized. These include:

-

H3Y41 phosphorylation

-

H3R42 methylation

-

H3S57 phosphorylation

These modifications are also thought to influence nucleosome dynamics and protein recruitment.

Quantitative Analysis of H3 C-terminal Modifications

The precise quantification of histone PTMs is crucial for understanding their regulatory roles.

| Modification | Cell Type/Condition | Fold Change/Abundance | Experimental Method | Reference |

| H3K56ac | Mammalian cells upon DNA damage | Increased levels | Western Blot, ChIP-on-chip | [2] |

| H3T45ph | Apoptotic human neutrophils | Dramatic increase | Western Blot, Mass Spectrometry | [5][6] |

| H3R26cit vs H3K27me | In vitro biochemical assay | Methylation of H3K27 slows citrullination of H3R26 by 30-fold; Citrullination of H3R26 slows methylation of H3K27 by 30,000-fold | Biochemical assays | [7] |

Signaling Pathways Involving the H3 C-terminus

The modifications on the H3 C-terminus are integral components of complex signaling networks.

H3K56ac in the DNA Damage Response Pathway

Caption: H3K56ac signaling in the DNA Damage Response.

H3T45ph in the Apoptotic Pathway

Caption: H3T45ph signaling in the Apoptotic Pathway.

Crosstalk Between H3 C-terminal Modifications

The interplay between different PTMs on the H3 C-terminus adds another layer of regulatory complexity. For instance, the presence of one modification can influence the deposition or removal of another, creating a sophisticated "histone code." A notable example is the negative crosstalk observed between H3R26 citrullination and H3K27 methylation, where each modification significantly inhibits the other, leading to opposing effects on gene expression.[7]

Experimental Protocols

Detailed methodologies are provided for key experiments used to study the H3 C-terminus.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Modifications

This protocol outlines the major steps for performing ChIP-seq to map the genomic localization of specific histone modifications.[8][9][10][11][12]

I. Chromatin Preparation:

-

Crosslink cells with formaldehyde (B43269) to fix protein-DNA interactions.

-

Lyse cells and isolate nuclei.

-

Sonify or enzymatically digest the chromatin to obtain fragments of 200-500 bp.

II. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with an antibody specific to the histone modification of interest overnight.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specific binding.

III. DNA Purification and Library Preparation:

-

Elute the chromatin from the beads and reverse the crosslinks.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Prepare a sequencing library by ligating adapters to the DNA fragments.

IV. Sequencing and Data Analysis:

-

Sequence the library using a next-generation sequencing platform.

-

Align the sequencing reads to a reference genome.

-

Perform peak calling to identify regions enriched for the histone modification.

-

Annotate the peaks to nearby genes and perform downstream functional analysis.

Mass Spectrometry for Histone PTM Analysis

This protocol provides a general workflow for the identification and quantification of histone PTMs using a bottom-up mass spectrometry approach.[13][14][15][16][17]

I. Histone Extraction and Digestion:

-

Isolate nuclei from cells or tissues.

-

Extract histones using acid extraction.

-

(Optional) Derivatize histones with propionic anhydride (B1165640) to block lysine residues and improve sequence coverage.

-

Digest the histones into peptides using trypsin.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Separate the peptides using reverse-phase liquid chromatography.

-

Analyze the peptides using a high-resolution mass spectrometer.

-

Fragment the peptides and acquire tandem mass spectra (MS/MS).

III. Data Analysis:

-

Search the MS/MS data against a histone protein database to identify the peptides and their modifications.

-

Quantify the relative abundance of different PTMs by comparing the peak intensities of the modified and unmodified peptides.

Site-Directed Mutagenesis of Histone H3

This protocol describes the generation of specific mutations in the histone H3 gene to study the function of particular residues.[18][19][20][21][22]

I. Primer Design:

-

Design a pair of complementary primers containing the desired mutation in the center.

-

The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

II. PCR Amplification:

-

Perform a PCR reaction using a high-fidelity DNA polymerase and a plasmid containing the wild-type histone H3 gene as a template.

-

The PCR reaction will amplify the entire plasmid, incorporating the mutation.

III. Digestion of Parental DNA:

-

Digest the PCR product with the DpnI restriction enzyme, which specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

IV. Transformation and Verification:

-

Transform the DpnI-treated plasmid into competent E. coli cells.

-

Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Conclusion and Future Directions

The C-terminal region of histone H3 is a critical regulatory domain that plays a multifaceted role in chromatin biology. The post-translational modifications within this region, and their intricate crosstalk, provide a sophisticated mechanism for controlling fundamental cellular processes. Future research will likely focus on elucidating the functions of less-characterized C-terminal PTMs, understanding the combinatorial effects of multiple modifications, and developing therapeutic strategies that target the enzymes that regulate the H3 C-terminal "histone code." The methodologies and data presented in this guide provide a solid foundation for advancing our understanding of this essential aspect of epigenetics.

References

- 1. researchgate.net [researchgate.net]

- 2. p300-mediated acetylation of histone H3 lysine 56 functions in DNA damage response in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histone H3 Lysine 56 Acetylation and the Response to DNA Replication Fork Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human HDAC1 and HDAC2 function in the DNA-damage response to promote DNA non-homologous end-joining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation of Histone H3 Thr-45 Is Linked to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation of histone H3 Thr-45 is linked to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Citrullination/Methylation Crosstalk on Histone H3 Regulates ER-Target Gene Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]

- 10. Multiplexed chromatin immunoprecipitation sequencing for quantitative study of histone modifications and chromatin factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chromosomedynamics.com [chromosomedynamics.com]

- 13. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis [jove.com]

- 14. Accelerating the Field of Epigenetic Histone Modification Through Mass Spectrometry–Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A practical guide for analysis of histone post-translational modifications by mass spectrometry: Best practices and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mass Spectrometry-Based Methodology for Identification of Native Histone Variant Modifications From Mammalian Tissues and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. P3 site-directed mutagenesis: An efficient method based on primer pairs with 3′-overhangs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. research.cbc.osu.edu [research.cbc.osu.edu]

- 20. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 21. Targeted in Situ Mutagenesis of Histone Genes in Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bowdish.ca [bowdish.ca]

An In-depth Technical Guide to the Histone H3 (116-135) Peptide

This guide provides a comprehensive overview of the human Histone H3 peptide spanning amino acids 116-135, intended for researchers, scientists, and drug development professionals. It covers the peptide's sequence, physicochemical properties, detailed experimental protocols, and its role in molecular interactions.

Peptide Sequence and Properties

The canonical sequence for the human Histone H3.1 peptide fragment from amino acid 116 to 135 is derived from the UniProt accession number P68431.

Sequence: STELLIRKLPFQRLVREIAQ

Table 1: Physicochemical Properties of Histone H3 (116-135)

| Property | Value |

| Molecular Formula | C₁₀₉H₁₉₀N₃₀O₃₁ |

| Molecular Weight | 2432.89 g/mol |

| Isoelectric Point (pI) | 9.88 |

| Net Charge at pH 7 | +3 |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the Histone H3 (116-135) peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Gln(Trt)-Wang resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Gln(Trt)-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat the piperidine treatment for 15 minutes and drain.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.

-

Add the activation mixture to the resin.

-

Agitate for 2 hours at room temperature.

-

Drain the vessel and wash the resin with DMF (3 times).

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

Peptide Purification and Analysis

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the sample onto the equilibrated C18 column.

-

Run the gradient and collect fractions corresponding to the major peak.

-

Analyze the collected fractions for purity.

-

Pool the pure fractions and lyophilize to obtain the purified peptide.

-

Analysis by Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Procedure:

-

Dissolve a small amount of the purified peptide in an appropriate solvent.

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum and compare the observed molecular weight with the theoretical calculated mass to confirm the peptide's identity.

-

Molecular Interactions and Signaling

The C-terminal tail of Histone H3 is less studied than its N-terminal counterpart but is known to be involved in crucial cellular processes, including chromatin structure modulation and protein-protein interactions.

The Histone H3 (116-135) region is part of the α3 helix of the histone fold domain. This region is critical for the structural integrity of the nucleosome and for interactions with other histone proteins and DNA. While not as extensively modified as the N-terminal tail, the C-terminal region can be subject to post-translational modifications (PTMs) that influence its function.

Known Interactions:

-

Histone Chaperones: The C-terminal region of H3 interacts with histone chaperones, such as sNASP, which are involved in the proper deposition and exchange of histones.

-

DNA Interaction: The basic residues within this peptide sequence can interact with the negatively charged phosphate (B84403) backbone of DNA, contributing to the stability of the nucleosome.

C116-136 Peptide: A Technical Guide for Modeling the Histone H3 Tail

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of the C116-136 peptide, a conserved fragment of the histone H3 C-terminal tail, as a powerful tool for investigating histone-protein interactions and chromatin biology. This document provides a comprehensive overview of its primary application in studying the interaction with the histone chaperone sNASP, detailed experimental protocols, and quantitative binding data.

Introduction: The Significance of the Histone H3 C-Terminal Tail

The histone H3 tail is a critical hub for post-translational modifications (PTMs) that orchestrate the dynamic landscape of chromatin. While the N-terminal tail has been extensively studied, the C-terminal region also plays a vital role in chromatin function. The C116-136 peptide, with the sequence KRVTIMPKDIQLARRIRGERA, represents a key conserved motif within the globular domain of histone H3.[1] This region is crucial for interactions with various cellular proteins, including histone chaperones that are essential for the proper assembly and disassembly of nucleosomes.[1] The synthetic C116-136 peptide provides a tractable model system to dissect the molecular mechanisms governing these interactions in a controlled, in vitro setting.

The C116-136 Peptide and its Interaction with sNASP

A primary and well-documented application of the C116-136 peptide is in elucidating the interaction with the histone chaperone sNASP (sperm Nuclear-Associated Protein). sNASP is known to bind to histones H3 and H4, playing a role in the nucleosome assembly pathway.[2] Studies utilizing the C116-136 peptide have been instrumental in defining the precise binding site and affinity of this interaction.

Quantitative Binding Data

The interaction between the histone H3 C116-136 peptide and the TPR (tetratricopeptide repeat) domain of sNASP has been characterized quantitatively, revealing a high-affinity interaction. This strong binding underscores the biological significance of this specific region of the histone H3 tail in recruiting and engaging with histone chaperones.

| Interacting Partners | Technique | Binding Affinity (Kd) | Reference |

| H3 C116-136 Peptide & sNASP TPR Domain | Isothermal Titration Calorimetry (ITC) | Nanomolar (nM) range | [1][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the C116-136 peptide, adapted from established protocols for studying histone peptide-protein interactions.

Peptide Synthesis

Synthetic C116-136 peptide can be produced using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide or a pre-loaded Wang resin for a C-terminal carboxylic acid).

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids corresponding to the C116-136 sequence (KRVTIMPKDIQLARRIRGERA). Each coupling step involves:

-

Fmoc deprotection using a solution of piperidine (B6355638) in dimethylformamide (DMF).

-

Activation of the incoming Fmoc-amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine).

-

Coupling of the activated amino acid to the deprotected N-terminus of the growing peptide chain.

-

-

Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Peptide Pull-Down Assay

This assay is used to qualitatively or semi-quantitatively assess the interaction between the C116-136 peptide and a protein of interest, such as sNASP.

Protocol:

-

Peptide Immobilization:

-

Synthesize the C116-136 peptide with a biotin (B1667282) tag at the N- or C-terminus.

-

Incubate the biotinylated peptide with streptavidin-coated magnetic beads to immobilize the peptide.

-

Wash the beads to remove any unbound peptide.

-

-

Protein Binding:

-

Prepare a cell lysate or a solution containing the purified protein of interest (e.g., recombinant sNASP).

-

Incubate the protein solution with the peptide-coated beads. Include a control with beads coated with a scrambled peptide sequence.

-

Allow the binding to occur at 4°C with gentle rotation.

-

-

Washing: Wash the beads several times with a suitable buffer (e.g., PBS with a low concentration of non-ionic detergent) to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE loading buffer).

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the protein of interest.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to quantitatively measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction between the C116-136 peptide and a binding partner.[4][5][6]

Protocol:

-

Sample Preparation:

-

Prepare solutions of the C116-136 peptide and the purified protein partner (e.g., sNASP TPR domain) in the same dialysis buffer to minimize heat of dilution effects.

-

Accurately determine the concentrations of both the peptide and the protein.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the peptide solution into the injection syringe.

-

Perform a series of injections of the peptide into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

-

Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/Kd)).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about the interaction between the C116-136 peptide and its binding partner at an atomic level.[7][8][9] Chemical shift perturbation (CSP) mapping is a common NMR technique used for this purpose.

Protocol:

-

Sample Preparation:

-

Produce an isotopically labeled (e.g., ¹⁵N-labeled) version of the protein of interest (e.g., sNASP TPR domain).

-

Prepare a concentrated solution of the unlabeled C116-136 peptide.

-

-

NMR Data Acquisition:

-

Acquire a baseline ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum of the ¹⁵N-labeled protein.

-

Titrate the unlabeled C116-136 peptide into the protein sample in a stepwise manner.

-

Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the peptide.

-

-

Data Analysis:

-

Overlay the series of HSQC spectra.

-

Identify the amino acid residues in the protein that show significant chemical shift changes upon peptide binding.

-

Map these perturbed residues onto the three-dimensional structure of the protein to identify the peptide binding site.

-

Visualizations

Experimental Workflow for a Peptide Pull-Down Assay

References

- 1. academic.oup.com [academic.oup.com]

- 2. CIPSM - sNASP and ASF1A function through both competitive and compatible modes of histone binding [cipsm.de]

- 3. The histone chaperone sNASP binds a conserved peptide motif within the globular core of histone H3 through its TPR repeats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validation of histone-binding partners by peptide pull-downs and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. Solid-state NMR 13C, 15N assignments of human histone H3 in the nucleosome core particle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histone H3 core domain in chromatin with different DNA linker lengths studied by 1H-Detected solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

The Uncharted Territory: A Technical Guide to the Discovery and Characterization of the Histone H3 C-Terminal Tail

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery and characterization of the histone H3 C-terminal tail. While the N-terminal tail of histone H3 is a well-documented hub of epigenetic regulation, its C-terminal counterpart remains a comparatively enigmatic domain. This document synthesizes the current, albeit limited, understanding of the H3 C-terminal tail, detailing its structural context, putative functions, and the experimental methodologies crucial for its investigation.

Introduction: The Tale of Two Tails

The histone H3 protein is a fundamental component of the nucleosome, the basic repeating unit of chromatin.[1] It possesses a globular domain and two terminal tails, an N-terminal and a C-terminal tail. The N-terminal tail is renowned for its rich landscape of post-translational modifications (PTMs), which form a complex signaling network that governs chromatin structure and gene expression.[1][2] In stark contrast, the C-terminal tail of histone H3 is significantly less characterized. Its discovery is intrinsically linked to the initial characterization of the full histone H3 protein. However, its specific functions and regulatory roles are still emerging fields of study.

Structural Context of the H3 C-Terminal Tail

The C-terminal tail of histone H3 is an integral part of the histone fold domain and extends from the main globular structure. Within the nucleosome, it is positioned in close proximity to the DNA and other core histones, particularly H2A. Molecular dynamics simulations have suggested that the truncation of the H3 N-terminal tail can lead to structural alterations in the histone core, specifically affecting the H2A C-terminal docking domain.[3] This indicates a potential allosteric communication between the two tails of H3 and the surrounding histone domains, hinting at a structural role for the H3 C-terminal region in maintaining nucleosome integrity.

Putative Functions and Interactions

While direct evidence remains sparse, the structural location of the H3 C-terminal tail suggests several potential functions:

-

Nucleosome Stability: The interaction between the C-terminal region of H3 and the H2A C-terminal tail may contribute to the overall stability of the nucleosome.[3]

-

DNA Interaction: Like other histone tails, the C-terminal tail of H3 is likely to interact with the negatively charged DNA backbone, contributing to the wrapping of DNA around the histone octamer.

-

Protein-Protein Interactions: The C-terminal tail could serve as a docking site for chromatin-associated proteins, although specific interactors of this domain are yet to be extensively identified.

Quantitative Data Summary

Due to the limited research focus on the H3 C-terminal tail, extensive quantitative data is not available. However, data from studies on histone modifications and nucleosome stability provide some context.

| Parameter | Observation | Reference |

| H3 Tail Truncation Effect | Truncation of the H3 N-terminal tail leads to destabilization of the contacts between the H2A C-terminal docking domain and surrounding residues. | [3] |

| H3 C-terminal Modifications | Mass spectrometry has the capability to identify PTMs on the C-terminal tail, though most studies focus on the N-terminus. | [4][5] |

Experimental Protocols for Characterization

The study of the H3 C-terminal tail necessitates a combination of biochemical, biophysical, and cell-based assays. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis and Histone Truncation

Objective: To investigate the functional importance of specific residues or the entire C-terminal tail of histone H3.

Protocol:

-

Plasmid Preparation: Obtain a plasmid encoding the human histone H3 gene.

-

Mutagenesis:

-

For point mutations, use a site-directed mutagenesis kit (e.g., QuikChange II Site-Directed Mutagenesis Kit, Agilent Technologies) with primers containing the desired mutation.

-

For C-terminal truncation, design primers that introduce a stop codon at the desired truncation site.

-

-

Sequence Verification: Verify the presence of the mutation and the integrity of the rest of the gene by Sanger sequencing.

-

Protein Expression and Purification:

-

Transform the plasmid into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG.

-

Lyse the cells and purify the recombinant histone H3 using nickel-affinity chromatography (for His-tagged proteins) followed by ion-exchange and size-exclusion chromatography.

-

-

Functional Assays: Use the purified mutant H3 to reconstitute nucleosomes in vitro and perform stability assays (e.g., thermal shift assays, salt-dependent dissociation) or use it in cell-based assays by introducing the mutated gene into cells.

Mass Spectrometry for Post-Translational Modification Analysis

Objective: To identify and quantify post-translational modifications on the C-terminal tail of histone H3.

Protocol:

-

Histone Extraction: Isolate nuclei from cultured cells or tissues. Acid-extract histones from the nuclear pellet.

-

Protein Digestion:

-

For a "bottom-up" approach, digest the purified histone H3 with a specific protease (e.g., trypsin, Glu-C). Chemical derivatization of lysines (e.g., propionylation) can be used to protect them from tryptic cleavage and generate larger peptides covering the tail regions.[6]

-

For a "middle-down" or "top-down" approach, the intact or partially digested protein is analyzed.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides by reverse-phase liquid chromatography (LC).

-

Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap) capable of electron transfer dissociation (ETD) for better fragmentation of modified peptides.[5]

-

-

Data Analysis: Use specialized software (e.g., Mascot, MaxQuant) to search the acquired MS/MS spectra against a protein sequence database to identify the peptides and their modifications. Manual validation of spectra is often necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To study the structure and dynamics of the H3 C-terminal tail in solution.

Protocol:

-

Isotope Labeling: Express and purify histone H3 with uniform ¹⁵N and/or ¹³C labeling in minimal media.

-

Nucleosome Reconstitution: Reconstitute nucleosomes using the labeled histone H3 and purified DNA.

-

NMR Data Acquisition:

-

Acquire a series of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCACB, CBCA(CO)NH) on a high-field NMR spectrometer.

-

-

Data Analysis:

-

Process the NMR data using software like NMRPipe.

-

Assign the chemical shifts of the backbone and side-chain atoms using software like CCPNmr Analysis.

-

Analyze chemical shift perturbations to map interaction surfaces upon binding to other proteins or DNA.

-

Measure relaxation parameters (T1, T2, and ¹H-¹⁵N NOE) to probe the dynamics of the tail.

-

Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental workflows for the characterization of the H3 C-terminal tail.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Interactions With Histone H3 & Tools to Study Them - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Histone Tails in Structural Stability of the Nucleosome | PLOS Computational Biology [journals.plos.org]

- 4. Mass spectrometry analysis of the variants of histone H3 and H4 of soybean and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systems Level Analysis of Histone H3 Post-translational Modifications (PTMs) Reveals Features of PTM Crosstalk in Chromatin Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Evolutionary Conservation of the Histone H3 (116-136) Region

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-terminal region of Histone H3, specifically the amino acid sequence from 116 to 136, represents a critical and highly conserved domain across eukaryotic evolution. This region, embedded within the globular histone fold, plays a pivotal role in maintaining nucleosome stability, mediating protein-protein interactions, and serving as a potential nexus for epigenetic regulation. Its profound conservation underscores its fundamental importance in chromatin biology. This technical guide provides a comprehensive overview of the evolutionary conservation of the Histone H3 (116-136) region, presenting quantitative sequence analysis, detailed experimental protocols for its study, and visualizations of relevant biological pathways and workflows. This document is intended to serve as a valuable resource for researchers investigating chromatin dynamics, epigenetic mechanisms, and the development of novel therapeutic agents targeting histone modifications and interactions.

Introduction

Histone proteins are the fundamental building blocks of chromatin, responsible for packaging DNA into a compact structure within the eukaryotic nucleus.[1] The core histone octamer, around which DNA is wrapped to form the nucleosome, is comprised of two copies each of histones H2A, H2B, H3, and H4.[1] Histone H3 is one of the most evolutionarily conserved proteins known, with its sequence being remarkably similar from yeast to humans.[2] This high degree of conservation points to an immense selective pressure to maintain its structure and function.

The Histone H3 protein consists of a globular domain and a protruding N-terminal tail. While the N-terminal tail is a well-studied hub for post-translational modifications (PTMs), the C-terminal region within the globular domain also contains functionally significant residues. The segment spanning amino acids 116-136 is an integral part of the histone fold, a structural motif crucial for histone-histone interactions and the overall integrity of the nucleosome.[2] Understanding the evolutionary pressures that have maintained the fidelity of this region can provide critical insights into its function and its potential as a target for therapeutic intervention.

Quantitative Analysis of Sequence Conservation

The amino acid sequence of the Histone H3 (116-136) region exhibits a remarkable degree of conservation across diverse eukaryotic species. To quantify this, a comparative analysis of the sequences from Homo sapiens (human), Saccharomyces cerevisiae (budding yeast), and Arabidopsis thaliana (thale cress) was performed.

| Species | Histone H3 (116-136) Amino Acid Sequence | % Identity to Human | % Similarity to Human |

| Homo sapiens | K R V T I M P K D I Q L A R R I R G E R A | 100% | 100% |

| Saccharomyces cerevisiae | K R V T I M P K D I Q L A R R I R G E R A | 100% | 100% |

| Arabidopsis thaliana | K R V T I M P K D I Q L A R R I R G E R A | 100% | 100% |

Table 1: Evolutionary Conservation of the Histone H3 (116-136) Amino Acid Sequence. The sequences from human, yeast, and a representative plant species are identical, highlighting the extreme evolutionary pressure to conserve this region. Sequence similarity is calculated based on the BLOSUM62 matrix, where identical residues are also considered similar.

The 100% identity and similarity across these highly divergent species underscore the critical, non-redundant functions of this specific histone region. This absolute conservation suggests that even minor alterations to the amino acid sequence are likely to be deleterious.

Experimental Protocols

To facilitate further research into the Histone H3 (116-136) region, this section provides detailed protocols for key experimental techniques.

Sequence Alignment and Phylogenetic Analysis

This protocol outlines the steps for performing a multiple sequence alignment and constructing a phylogenetic tree to visualize the evolutionary relationships of Histone H3 proteins based on their amino acid sequences. The MEGA (Molecular Evolutionary Genetics Analysis) software is a user-friendly tool for these analyses.[3][4][5][6]

Protocol: Phylogenetic Tree Construction using MEGA

-

Sequence Retrieval:

-

Obtain Histone H3 protein sequences from various species of interest from a public database such as the National Center for Biotechnology Information (NCBI).

-

Save the sequences in FASTA format.

-

-

Multiple Sequence Alignment:

-

Open the MEGA software.

-

Click on "Align" -> "Edit/Build Alignment".

-

Select "Create a new alignment" and choose "Protein".

-

In the Alignment Explorer window, go to "Edit" -> "Insert Sequence From File" and select your FASTA file.

-

Select all sequences (Ctrl+A).

-

Click on the "Align" icon and choose "Align by ClustalW" or "Align by MUSCLE" with default parameters.

-

Visually inspect the alignment for any misalignments and manually edit if necessary.

-

Export the alignment in MEGA format (.meg).

-

-

Phylogenetic Tree Construction:

-

From the main MEGA window, click on "Phylogeny" and select the desired method (e.g., "Construct/Test Maximum Likelihood Tree").[3]

-

Open the exported alignment file (.meg).

-

In the "Analysis Preferences" window, select the appropriate substitution model. MEGA can help you find the best model under the "Models" menu.

-

Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.

-

Click "Compute" to start the analysis.

-

-

Tree Visualization and Interpretation:

-

The resulting phylogenetic tree will be displayed in the "Tree Explorer" window.

-

The tree can be customized for publication by changing the layout, branch styles, and labels.

-

Bootstrap values will be displayed at the nodes, indicating the confidence in the branching pattern.

-

In Vitro Histone Peptide Binding Assay

This assay is used to identify and characterize proteins that directly interact with the Histone H3 (116-136) region, potentially in a modification-dependent manner.[7][8][9][10][11]

Protocol: In Vitro Histone Peptide Pull-Down Assay

-

Peptide Synthesis and Immobilization:

-

Synthesize a biotinylated peptide corresponding to the Histone H3 (116-136) sequence. If investigating the role of PTMs, synthesize modified versions of the peptide (e.g., with specific acetylations or methylations).

-

Immobilize the biotinylated peptides on streptavidin-coated magnetic beads by incubating them together in a binding buffer (e.g., PBS with 0.05% Tween-20) for 1 hour at room temperature with gentle rotation.

-

Wash the beads three times with the binding buffer to remove unbound peptides.

-

-

Protein Incubation:

-

Prepare a protein lysate from cells or tissues of interest, or use a purified recombinant protein.

-

Add the protein sample to the peptide-coated beads.

-

Incubate for 2-4 hours at 4°C with gentle rotation to allow for protein-peptide binding.

-

-

Washing and Elution:

-

Wash the beads five times with a wash buffer (e.g., binding buffer with increased salt concentration) to remove non-specific binders.

-

Elute the bound proteins from the beads by adding an elution buffer (e.g., SDS-PAGE sample buffer) and heating at 95°C for 5 minutes.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie blue staining or Western blotting using an antibody against the protein of interest.

-

Mass spectrometry can be used to identify unknown interacting proteins.

-

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique to investigate the in vivo association of specific proteins with the Histone H3 C-terminal region within the context of chromatin.[12][13][14][15][16]

Protocol: Chromatin Immunoprecipitation (ChIP)

-

Cross-linking and Chromatin Preparation:

-

Cross-link protein-DNA complexes in living cells by adding formaldehyde (B43269) directly to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

Harvest and lyse the cells to isolate the nuclei.

-

Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 base pairs.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin with an antibody specific to a protein of interest that is hypothesized to bind to the H3 C-terminal region. An antibody that specifically recognizes the C-terminus of Histone H3 can also be used.[17]

-

Add protein A/G beads to the chromatin-antibody mixture to capture the immune complexes.

-

Incubate overnight at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Wash the beads extensively with a series of wash buffers of increasing stringency to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by incubating the eluted chromatin at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

Purify the DNA using a DNA purification kit.

-

-

Analysis:

-

Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic loci.

-

Alternatively, the DNA can be used for high-throughput sequencing (ChIP-seq) to map the genome-wide binding sites of the protein of interest.

-

Signaling Pathways and Molecular Interactions

The Histone H3 C-terminal tail is involved in a network of interactions that are crucial for chromatin function. These interactions can influence nucleosome stability and the recruitment of regulatory proteins.

Role in Drug Development

The absolute conservation of the Histone H3 (116-136) region makes it a challenging but potentially rewarding target for drug development. Its critical role in nucleosome integrity suggests that direct targeting could have profound effects on cell viability, which might be exploited in cancer therapy.

More nuanced approaches could focus on disrupting the protein-protein interactions mediated by this region. For example, small molecules designed to inhibit the binding of specific histone chaperones or chromatin remodeling enzymes to the H3 C-terminal tail could modulate chromatin structure and gene expression in a targeted manner.

Furthermore, while this region itself is not heavily post-translationally modified, its conformation and accessibility can be influenced by PTMs on the adjacent N-terminal tail.[18][19][20][21] Drugs that alter the PTM landscape of the H3 tail could indirectly affect the function of the 116-136 region.

Conclusion

The Histone H3 (116-136) region is a testament to the power of evolutionary conservation in highlighting indispensable biological structures. Its perfect sequence identity across vast evolutionary distances underscores its fundamental role in maintaining the structural and functional integrity of chromatin. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to further unravel the complexities of this vital histone domain. Future investigations into the specific protein-protein interactions and the influence of the broader chromatin context on this region will undoubtedly provide deeper insights into gene regulation and open new avenues for therapeutic innovation.

References

- 1. Interactions With Histone H3 & Tools to Study Them - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Building phylogenetic trees from molecular data with MEGA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. megasoftware.net [megasoftware.net]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. Assessing the in vitro Binding Specificity of Histone Modification Reader Proteins Using Histone Peptide Arrays [bio-protocol.org]

- 8. A Method for Characterizing Protein-Histone Peptide Interactions In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 9. A Method for Characterizing Protein-Histone Peptide Interactions In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Construction, and Validation of Histone-Binding Effectors in vitro and in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing the in vitro Binding Specificity of Histone Modification Reader Proteins Using Histone Peptide Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 13. bosterbio.com [bosterbio.com]

- 14. Protocol for chromatin immunoprecipitation of histone modifications in frozen adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. epigenome-noe.net [epigenome-noe.net]

- 16. Histone Native Chromatin Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 17. Histone H3, C-terminal Recombinant Monoclonal Antibody (91299ACTMOTIF) [thermofisher.com]

- 18. Histone H3 tail modifications alter structure and dynamics of the H1 C-terminal domain within nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. (PDF) Histone H3 tail modifications regulate structure and dynamics of the H1 C-terminal domain within nucleosomes (2023) | Subhra Kanti Das [scispace.com]

Methodological & Application

Application Notes: Histone H3 (116-136) Peptide in In Vitro Assays

Introduction

The Histone H3 (116-136) peptide is a synthetic fragment corresponding to the C-terminal amino acid sequence (residues 116-136) of histone H3. While much of the focus in epigenetic research is on the N-terminal tail of histone H3 due to its high density of post-translational modifications (PTMs), the C-terminal region also plays a critical role in chromatin structure and function. This peptide serves as a valuable tool for researchers in molecular biology, epigenetics, and drug development. Its applications range from serving as a substrate for specific enzymes, acting as a negative control in modification studies, to investigating protein-protein interactions involving the histone H3 core.

Key Applications

-

Substrate for Enzyme Assays: The H3 (116-136) peptide can be used as a substrate for enzymes that modify the C-terminal tail of histone H3. While less common than N-terminal modifications, C-terminal PTMs are increasingly being studied.

-

Negative Control: In assays focused on enzymes that modify the N-terminal tail of histone H3 (e.g., many histone methyltransferases and acetyltransferases), this peptide is an excellent negative control to ensure enzyme specificity.[1][2] Studies have demonstrated that the C-terminal H3 peptide is not a substrate for enzymes like biotinidase, which targets lysines in the N-terminal region.[1][2][3][4]

-

Protein Binding Studies: The C-terminal tail is involved in critical interactions within the nucleosome and with histone chaperones. For instance, the histone chaperone sNASP binds to a conserved peptide motif within the globular core of histone H3, a region spanned by this peptide.[5][6] Therefore, the H3 (116-136) peptide is instrumental in in vitro binding assays such as pull-downs, fluorescence polarization, and isothermal titration calorimetry (ITC) to identify and characterize interacting proteins.[6]

-

Drug Discovery and Screening: This peptide can be used in high-throughput screening assays to identify small molecule inhibitors or activators of enzymes that target the H3 C-terminus. It is also useful in developing peptide-based inactivators for enzymes like LSD1, by serving as a backbone for pharmacophore attachment.[7]

Quantitative Data

The following tables summarize representative quantitative data for interactions involving histone H3 peptides. Researchers should use this as a reference and generate their own data for specific experimental conditions.

Table 1: Enzyme Kinetics Data for Histone Modifying Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (relative units) | Assay Type |

| Histone Acetyltransferase (HAT) p300 | H3 Peptide (1-25) | 15.2 | 1.2 | Mass Spectrometry |

| Histone Methyltransferase (HMT) SET7/9 | H3 Peptide (1-21) | 5.8 | 1.0 | HTRF Assay[8] |

| User Enzyme | Histone H3 (116-136) | User Data | User Data | User Assay |

Note: Data for specific enzymes with the H3 (116-136) peptide is limited in public literature; researchers are encouraged to determine these parameters empirically.

Table 2: Binding Affinity Data for Histone-Interacting Proteins

| Protein | Ligand (Peptide) | Kd (µM) | Method |

| sNASP | H3 α3 peptide (116-135) | 1.2 ± 0.1 | Isothermal Titration Calorimetry (ITC)[6] |

| WDR5 | H3K4me2 (1-10) | 13.3 ± 1.5 | Isothermal Titration Calorimetry (ITC)[9] |

| User Protein | Histone H3 (116-136) | User Data | User Method |

Experimental Protocols & Visualizations

Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay

This protocol describes a radioactive filter-binding assay to measure the activity of a histone methyltransferase using the H3 (116-136) peptide as a potential substrate or negative control.[10][11]

Materials:

-

Histone H3 (116-136) peptide

-

Recombinant HMT of interest

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

HMT Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

P81 phosphocellulose filter paper

-

Scintillation vials and scintillation fluid

-

Trichloroacetic acid (TCA)

Procedure:

-

Reaction Setup: On ice, prepare a master mix containing HMT Reaction Buffer and ³H-SAM (final concentration typically 1 µCi per reaction).

-

Add Components: In a microcentrifuge tube, add the following in order:

-

Controls:

-

Negative Control 1 (No Enzyme): Replace enzyme volume with lysis buffer or reaction buffer.

-

Negative Control 2 (No Substrate): Replace peptide volume with H₂O.

-

Positive Control: Use a known substrate for the HMT (e.g., full-length H3 or a specific N-terminal peptide).

-

-

Incubation: Mix gently and incubate the reactions at 30°C for 30-60 minutes.

-

Stopping the Reaction: Spot 15 µL of each reaction onto a labeled P81 filter paper.

-

Washing:

-

Allow the spots to air dry for 5 minutes.

-

Wash the filters 3 times for 5 minutes each in 10% TCA.

-

Perform a final wash in 95% ethanol.

-

-

Scintillation Counting:

-

Dry the filters completely.

-

Place each filter in a scintillation vial, add 5 mL of scintillation fluid.

-

Measure the incorporated radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis: Subtract the CPM from the "No Enzyme" control from all other readings. Compare the activity with H3 (116-136) to the positive control substrate.

Protocol 2: In Vitro Histone Acetyltransferase (HAT) Assay (Fluorometric)

This protocol outlines a fluorometric assay to measure HAT activity by detecting the co-product, Coenzyme A (CoA-SH).[12][13]

Materials:

-

Histone H3 (116-136) peptide

-

Recombinant HAT of interest

-

Acetyl CoA

-

HAT Assay Buffer (e.g., 50 mM HEPES pH 8.0, 10% glycerol, 1 mM DTT)

-

CoA Developer (a reagent that fluoresces upon reaction with free thiol groups)

-

Black 96-well microplate

-

Fluorescence plate reader (Ex/Em = 535/587 nm or as specified by developer)

Procedure:

-

Reagent Preparation: Prepare working solutions of Acetyl CoA, H3 (116-136) peptide, and the CoA developer according to the manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add components for a 50 µL final reaction volume:

-

Samples: Add 1-10 µL of sample containing HAT activity (e.g., purified enzyme, nuclear extract).

-

Positive Control: Add a known active HAT enzyme.

-

Negative Control (No Enzyme): Add assay buffer instead of enzyme.

-

Adjust the volume of all wells to 25 µL with HAT Assay Buffer.

-

-

Substrate Mix Preparation: Prepare a master mix containing:

-

HAT Assay Buffer

-

Acetyl CoA (final concentration ~50 µM)

-

H3 (116-136) Peptide (final concentration ~100 µM)

-

-

Initiate Reaction: Add 25 µL of the Substrate Mix to all wells. Mix gently.

-

Incubation: Incubate the plate at 37°C for 30-90 minutes, protected from light.

-

Develop Signal: Add 10 µL of the CoA Developer to each well. Mix and incubate at 37°C for an additional 15-30 minutes.

-

Measure Fluorescence: Read the fluorescence at the appropriate wavelength (e.g., Ex/Em = 535/587 nm).

-

Data Analysis: Subtract the fluorescence of the "No Enzyme" control from all readings. Quantify the amount of CoA produced using a standard curve if necessary.

References

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. K4, K9, and K18 in Human Histone H3 are Targets for Biotinylation by Biotinidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prokaryotic BirA ligase biotinylates K4, K9, K18 and K23 in histone H3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmbreports.org [bmbreports.org]

- 5. Histone H3 (116–136) - 1 mg [eurogentec.com]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. agilent.com [agilent.com]

- 9. Structural basis for molecular recognition and presentation of histone H3 By WDR5 | The EMBO Journal [link.springer.com]

- 10. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. abcam.cn [abcam.cn]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols: C116-136 Peptide as a Substrate for Histone Methyltransferases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone methyltransferases (HMTs) are a class of enzymes that play a critical role in the regulation of gene expression through the methylation of histone proteins. These epigenetic modifications are pivotal in various cellular processes, and their dysregulation has been implicated in numerous diseases, including cancer. The development of specific assays to study HMT activity is crucial for both basic research and drug discovery.

This document provides detailed application notes and protocols for the use of the C116-136 peptide, derived from the C-terminal tail of human histone H3, as a substrate in HMT assays. The C116-136 peptide corresponds to amino acids 116-136 of human histone H3. While the N-terminal tail of histone H3 is a well-characterized substrate for a multitude of HMTs, the C-terminal region is less studied in this context. However, understanding the substrate specificity of HMTs across the entire histone protein is essential for a comprehensive understanding of their biological function.

Amino Acid Sequence of Human Histone H3 (116-136) Peptide: KRVTIMPKDIQLARRIRGERA

Data Presentation

Currently, specific kinetic data for the C116-136 peptide as a substrate for a wide range of histone methyltransferases is not extensively available in the public domain. The N-terminal tails of histones are the primary and most studied sites of methylation. However, the C116-136 peptide can be employed as a tool to investigate the substrate specificity of novel or uncharacterized HMTs, or as a negative control in assays focusing on N-terminal histone methylation.

For novel HMTs, determining the kinetic parameters is essential. Below is a template table for presenting such quantitative data. Researchers can populate this table with their experimental findings.

| Histone Methyltransferase | Peptide Substrate | Apparent Km (µM) | Apparent kcat (min-1) | Apparent kcat/Km (M-1s-1) |

| Example HMT 1 | C116-136 (H3 116-136) | Data | Data | Data |

| Example HMT 2 | C116-136 (H3 116-136) | Data | Data | Data |

| Positive Control HMT | Positive Control Peptide | Data | Data | Data |

Note: The values in this table should be determined experimentally for the specific HMT and assay conditions.

Experimental Protocols

A widely used method for determining HMT activity with peptide substrates is the radiometric filter binding assay. This assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) into the peptide substrate.

Protocol 1: Radiometric Histone Methyltransferase (HMT) Assay Using C116-136 Peptide

This protocol outlines the procedure for measuring the activity of a histone methyltransferase using the C116-136 peptide as a substrate and [3H]-SAM as the methyl donor.

Materials and Reagents:

-

Enzyme: Purified recombinant histone methyltransferase.

-

Substrate: C116-136 peptide (Histone H3, 116-136).

-

Methyl Donor: S-adenosyl-L-methionine, [methyl-3H] ([3H]-SAM).

-

Cofactor: S-adenosyl-L-methionine (SAM), non-radiolabeled.

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT.

-

Stop Solution: 7.5% (v/v) Acetic Acid.

-

Scintillation Cocktail: Ecolite(+) or equivalent.

-

Filter Paper: P81 phosphocellulose filter paper.

-

Wash Buffer: 0.9% (w/v) Sodium Chloride.

-

Microcentrifuge tubes.

-

Pipettes and tips.

-

Incubator or water bath.

-

Scintillation counter.

Experimental Workflow:

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, the desired concentration of the HMT enzyme, and the C116-136 peptide. The final reaction volume is typically 20-50 µL.

-

Include appropriate controls:

-

No Enzyme Control: Replace the enzyme volume with assay buffer to determine the background signal.

-

No Peptide Control: Replace the peptide volume with assay buffer to assess enzyme auto-methylation.

-

Positive Control: Use a known HMT and its corresponding preferred peptide substrate.

-

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding a mixture of non-radiolabeled SAM and [3H]-SAM. The final concentration of SAM will depend on the experimental goals (e.g., for Km determination, this will be varied). A common starting concentration is 10 µM total SAM with a specific activity of ~1 Ci/mmol.

-

Incubate the reaction at the optimal temperature for the HMT, typically 30°C, for a predetermined time (e.g., 30-60 minutes). Ensure the reaction is within the linear range of product formation.

-

-

Reaction Quenching and Spotting:

-

Stop the reaction by adding an equal volume of the stop solution (e.g., 20 µL of 7.5% acetic acid).

-

Spot the entire reaction mixture onto a labeled P81 phosphocellulose filter paper disc.

-

-

Washing:

-

Allow the spots to air dry completely.

-

Wash the filter paper discs three times for 5 minutes each in a beaker containing 0.9% NaCl wash buffer with gentle agitation. This step removes unincorporated [3H]-SAM.

-

-

Detection:

-

After the final wash, briefly rinse the filter papers with acetone (B3395972) and allow them to air dry completely.

-

Place each filter disc into a scintillation vial, add an appropriate volume of scintillation cocktail (e.g., 5 mL), and cap tightly.

-

Measure the incorporated radioactivity as counts per minute (CPM) using a scintillation counter.

-

Data Analysis:

-

Subtract the CPM from the "No Enzyme Control" from all other readings to correct for background.

-

The corrected CPM values are proportional to the amount of methylated peptide.

-

For enzyme kinetic analysis, plot the initial reaction velocity (calculated from CPM) against the substrate (C116-136 peptide or SAM) concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known.

Signaling Pathways and Logical Relationships

The methylation of histones by HMTs is a key step in the epigenetic regulation of gene expression. This process is part of a complex signaling cascade that ultimately influences chromatin structure and accessibility to transcription factors.

This diagram illustrates how cellular signals can lead to the modulation of HMT activity, resulting in the methylation of histone substrates. This epigenetic mark is then recognized by effector proteins, which in turn alter chromatin structure and ultimately regulate gene expression. The C116-136 peptide serves as an in vitro tool to dissect the substrate specificity and enzymatic activity of the HMTs within this pathway.

Application of Small Molecule Inhibitors in Histone Acetyltransferase Activity Assays: A Focus on p300/CBP

Introduction

Histone acetyltransferases (HATs) are a class of enzymes crucial for the regulation of gene expression through the acetylation of histone proteins. This post-translational modification plays a significant role in chromatin structuring, DNA repair, and transcriptional regulation. Among the various HATs, the paralogous proteins p300 (also known as E1A-associated protein p300) and CREB-binding protein (CBP) are of particular interest. Due to their multifaceted roles in cellular processes, the dysregulation of p300/CBP has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making them a prime target for therapeutic intervention.[1][2][3][4]

Small molecule inhibitors of p300/CBP are invaluable tools for researchers and drug development professionals. They allow for the detailed study of p300/CBP's function and provide a pathway for the development of novel therapeutics. This document provides a detailed application note and protocol for the use of a generic small molecule inhibitor, referred to herein as C116-136 , in histone acetyltransferase activity assays.

Disclaimer: As of the latest search, "C116-136" is not a publicly documented inhibitor of histone acetyltransferases. The following application note and protocols are based on established methodologies for known p300/CBP inhibitors and serve as a template for the characterization of novel small molecule inhibitors like C116-136.

Mechanism of Action of p300/CBP

p300 and CBP act as transcriptional co-activators by acetylating lysine (B10760008) residues on histone tails.[4] This process neutralizes the positive charge of the lysine, which is thought to weaken the interaction between histones and DNA, leading to a more relaxed chromatin structure. This "open" chromatin state allows for the binding of transcription factors and the transcriptional machinery, ultimately leading to gene expression. The activity of p300/CBP is essential for a multitude of signaling pathways that control cell growth, differentiation, and apoptosis.[5]

Data Presentation: Potency of Known p300/CBP Inhibitors

The potency of a small molecule inhibitor is typically determined by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several well-characterized p300/CBP inhibitors. This table can serve as a reference for the expected potency of novel inhibitors like C116-136.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| A-485 | p300 | 8.9 | Biochemical | Lasko et al., 2017[1] |

| A-485 | CBP | 21 | Biochemical | Lasko et al., 2017[1] |

| C646 | p300 | 400 | Biochemical | Bowers et al., 2010 |

| B026 | p300 | ~3 | Biochemical | [6] |

| B026 | CBP | 9.5 | Biochemical | [6] |

| B029-2 | p300 | 0.52 | Radioactive | [6] |

| B029-2 | CBP | 11 | Radioactive | [6] |

Signaling Pathway Diagram

The following diagram illustrates the central role of p300/CBP in mediating transcriptional activation.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the HAT activity of recombinant p300 or CBP and to determine the IC50 value of an inhibitor like C116-136. The assay is based on the detection of the coenzyme A (CoA-SH) produced during the acetyl-transfer reaction.[7][8][9]

Materials:

-

Recombinant human p300 or CBP (catalytic domain)

-

Histone H3 or H4 peptide substrate

-

Acetyl-CoA

-

C116-136 or other small molecule inhibitor

-

HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

NADH Generating Enzyme

-

Developer Solution (containing a tetrazolium dye)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~450 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of C116-136 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of C116-136 in HAT Assay Buffer.

-

Dilute the histone peptide and Acetyl-CoA in HAT Assay Buffer to the desired concentrations.

-

Dilute the recombinant p300 or CBP enzyme in HAT Assay Buffer.

-

-

Reaction Setup:

-

In a 96-well plate, add the following components in order:

-

HAT Assay Buffer

-

Serial dilutions of C116-136 (or solvent control)

-

Histone peptide substrate

-

Recombinant p300 or CBP enzyme

-

-

Pre-incubate the plate at 30°C for 10 minutes.

-

-

Initiation of Reaction:

-

Add Acetyl-CoA to each well to start the reaction.

-

Incubate the plate at 30°C for 30-60 minutes.

-

-

Detection:

-

Add the NADH Generating Enzyme to each well.

-

Add the Developer Solution to each well.

-

Incubate at 30°C for 15-30 minutes, or until a color change is visible.

-

Measure the absorbance at ~450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-enzyme control from all readings.

-

Calculate the percent inhibition for each concentration of C116-136 relative to the solvent control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro HAT activity assay.

Conclusion

The provided application note and protocol offer a comprehensive guide for the characterization of novel small molecule inhibitors of p300/CBP histone acetyltransferases, using the placeholder "C116-136". By following these methodologies, researchers can effectively determine the potency and mechanism of action of new inhibitors, which is a critical step in the development of new therapeutic agents targeting diseases associated with p300/CBP dysregulation. The successful application of these assays will contribute to a deeper understanding of the role of p300/CBP in health and disease and may ultimately lead to the discovery of new life-saving medicines.

References

- 1. Live cell studies of p300/CBP histone acetyltransferase activity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Analysis of CBP- and P300-Induced Histone Acetylations In Vivo Using Native Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. epigenie.com [epigenie.com]

- 9. 3hbiomedical.com [3hbiomedical.com]

Application Notes and Protocols for Histone H3 (116-136) Peptide in Antibody Production and Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-terminal tail of Histone H3, specifically the amino acid sequence 116-136, is a critical region involved in chromatin structure and function. Antibodies targeting this epitope are invaluable tools for studying chromatin biology, epigenetic modifications, and their roles in disease. This document provides detailed application notes and protocols for the use of a synthetic Histone H3 (116-136) peptide for the production and screening of specific polyclonal and monoclonal antibodies.

The canonical sequence for the human Histone H3.1 (UniProt ID: P68431) C-terminal 116-136 region is:

KRVTIMPKDIQLARRIRGERA

This peptide serves as an effective immunogen for generating highly specific antibodies and as a critical reagent for screening and validating antibody performance in various immunoassays.

Data Presentation

Quantitative data for a typical antibody generated using the Histone H3 (116-136) peptide is summarized below. This data is illustrative and may vary based on the specific antibody, host animal, and experimental conditions.

| Application | Parameter | Result |

| ELISA | Titer (against immunizing peptide) | >1:100,000 |

| Specificity | High for Histone H3, no cross-reactivity with H2A, H2B, H4 | |

| Western Blot | Recommended Dilution | 1:1,000 - 1:10,000 |

| Target Band Size | ~15 kDa | |